4-isobutoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
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Description
4-isobutoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H32N2O4S and its molecular weight is 432.58. The purity is usually 95%.
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Scientific Research Applications
Endothelin Antagonism and Oral Activity
Benzenesulfonamides have been identified as a novel series of endothelin-A (ETA) selective antagonists. Substitutions at specific positions on the benzenesulfonamide structure have led to improved binding and functional activity against ETA, showing potential for treating conditions related to endothelin-1 activity. For instance, a specific analogue demonstrated good oral activity in inhibiting the pressor effect caused by ET-1 infusion in rats, indicating potential for cardiovascular applications (Murugesan et al., 1998).
Cytotoxicity and Tumor Specificity
Studies on new benzenesulfonamide derivatives have highlighted their cytotoxic activities and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities crucial for further anti-tumor activity studies, suggesting their utility in cancer research and potential treatment strategies (Gul et al., 2016).
Photosensitizing Properties for Cancer Treatment
Research on benzenesulfonamide derivatives substituted on zinc phthalocyanines has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates as Type II photosensitizers in PDT (Pişkin et al., 2020).
Antimicrobial Activity
Synthesized benzenesulfonamide polymers have demonstrated significant antimicrobial activity. Structural modifications in benzenesulfonamide derivatives have led to enhanced pharmacological activity, highlighting their potential in developing new antimicrobial agents (Thamizharasi et al., 2002).
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-19(2)18-29-21-9-11-22(12-10-21)30(26,27)24-13-6-14-25-15-16-28-23(17-25)20-7-4-3-5-8-20/h3-5,7-12,19,23-24H,6,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAORZXBUWJDBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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